3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The choice of raw materials and optimization of reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carboxylic acid
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-methanol
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-amine
Uniqueness
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C6H5F2NO |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
3,3-difluoro-2-methoxycyclobutene-1-carbonitrile |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-4(3-9)2-6(5,7)8/h2H2,1H3 |
InChI Key |
QEFJYKBCOPBRID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CC1(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.